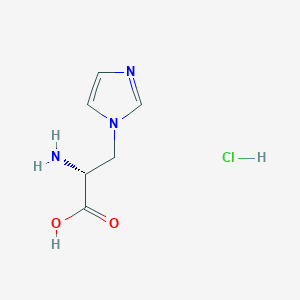
(R)-2-Amino-3-(1H-imidazol-1-yl)propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-2-アミノ-3-(1H-イミダゾール-1-イル)プロパン酸塩酸塩は、イミダゾール環を持つキラルアミノ酸誘導体です。この化合物は、医薬品化学、生化学、材料科学など、さまざまな分野における潜在的な用途のために注目されています。イミダゾール環は、多くの生物活性分子に共通する構造モチーフであり、この化合物は創薬やその他の科学研究のための貴重なビルディングブロックとなっています。
2. 製法
合成経路と反応条件: (R)-2-アミノ-3-(1H-イミダゾール-1-イル)プロパン酸塩酸塩の合成は、通常、以下の手順を伴います。
出発物質: 合成は、(R)-2-アミノ-3-ブロモプロパン酸やイミダゾールなどの適切な出発物質の選択から始まります。
カップリング反応: ブロモプロパン酸は、炭酸カリウムなどの塩基の存在下、イミダゾールと反応させ、目的の生成物を形成します。
塩酸塩形成: 得られた生成物は、塩酸で処理して塩酸塩を得ます。
工業的製造方法: この化合物の工業的製造方法では、同様の合成経路が採用される場合がありますが、大規模生産向けに最適化されています。これには、高い収率と純度を確保するために、連続フローリアクター、自動合成、および精製技術の使用が含まれます。
反応の種類:
酸化: イミダゾール環は酸化反応を受けることができ、さまざまな酸化された誘導体の形成につながります。
還元: 還元反応は、イミダゾール環または分子内の他の官能基を変更するために使用できます。
置換: この化合物は、イミダゾール環の官能基が他の基に置き換えられる置換反応を受けることができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤がよく使用されます。
置換: 置換反応には、ハロアルカンやアシルクロリドなどの試薬が含まれる場合があります。
主要な生成物: これらの反応から生成される主要な生成物は、使用する特定の条件と試薬によって異なります。たとえば、酸化によりイミダゾールN-オキシドが得られる場合があり、置換反応によりさまざまな置換イミダゾール誘導体が生成される可能性があります。
化学:
触媒作用: この化合物は、触媒反応における配位子として使用でき、さまざまな化学プロセスの効率と選択性を向上させます。
材料科学: ポリマーやナノ材料などの先端材料の合成に使用されています。
生物学:
酵素阻害: この化合物は、特定の酵素の阻害剤として機能するため、生化学研究や創薬に役立ちます。
タンパク質相互作用研究: タンパク質とリガンドの相互作用を研究するために使用され、生物学的プロセスに関する洞察を提供します。
医学:
創薬: この化合物は、特にイミダゾール含有酵素や受容体を標的とする薬剤の合成のためのビルディングブロックとして機能します。
診断薬: 特定の生体分子の画像化と検出のための診断薬の開発に使用されています。
産業:
農薬: この化合物は、農薬や除草剤などの農薬の合成に使用されています。
染料と顔料: さまざまな産業用途向けの染料と顔料の製造に用いられています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-(1H-imidazol-1-yl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-2-Amino-3-bromopropanoic acid and imidazole.
Coupling Reaction: The bromopropanoic acid is reacted with imidazole in the presence of a base, such as potassium carbonate, to form the desired product.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The imidazole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the imidazole ring or other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups on the imidazole ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical research and drug development.
Protein Interaction Studies: It is used to study protein-ligand interactions, providing insights into biological processes.
Medicine:
Drug Development: The compound serves as a building block for the synthesis of pharmaceutical agents, particularly those targeting diseases involving imidazole-containing enzymes or receptors.
Diagnostic Agents: It is used in the development of diagnostic agents for imaging and detection of specific biomolecules.
Industry:
Agrochemicals: The compound is used in the synthesis of agrochemicals, including pesticides and herbicides.
Dyes and Pigments: It is employed in the production of dyes and pigments for various industrial applications.
作用機序
(R)-2-アミノ-3-(1H-イミダゾール-1-イル)プロパン酸塩酸塩の作用機序には、酵素や受容体などの特定の分子標的との相互作用が関与しています。イミダゾール環は、金属イオンと配位したり、タンパク質のアミノ酸残基と水素結合を形成したりして、その活性を調節します。この相互作用により、酵素プロセスの阻害または活性化が発生し、さまざまな生物学的経路に影響を与える可能性があります。
類似化合物:
ヒスチジン: (R)-2-アミノ-3-(1H-イミダゾール-1-イル)プロパン酸と構造が類似した、イミダゾール側鎖を持つ必須アミノ酸です。
イミダゾール: 標的化合物のコア構造を形成する、単純な複素環化合物です。
ヒスタミン: ヒスチジンから誘導された生物活性アミンで、免疫応答や神経伝達に関与しています。
独自性: (R)-2-アミノ-3-(1H-イミダゾール-1-イル)プロパン酸塩酸塩は、そのキラル性と特定の官能基により、独自の化学的および生物学的特性を備えているため、ユニークです。さまざまな分子標的と相互作用する能力により、研究や産業におけるさまざまな用途に適した汎用性の高い化合物となっています。
類似化合物との比較
Histidine: An essential amino acid with an imidazole side chain, similar in structure to ®-2-Amino-3-(1H-imidazol-1-yl)propanoic acid.
Imidazole: A simple heterocyclic compound that forms the core structure of the target compound.
Histamine: A biologically active amine derived from histidine, involved in immune responses and neurotransmission.
Uniqueness: ®-2-Amino-3-(1H-imidazol-1-yl)propanoic acid hydrochloride is unique due to its chiral nature and specific functional groups, which confer distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C6H10ClN3O2 |
|---|---|
分子量 |
191.61 g/mol |
IUPAC名 |
(2R)-2-amino-3-imidazol-1-ylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C6H9N3O2.ClH/c7-5(6(10)11)3-9-2-1-8-4-9;/h1-2,4-5H,3,7H2,(H,10,11);1H/t5-;/m1./s1 |
InChIキー |
DNVHEWPMKDFKLB-NUBCRITNSA-N |
異性体SMILES |
C1=CN(C=N1)C[C@H](C(=O)O)N.Cl |
正規SMILES |
C1=CN(C=N1)CC(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


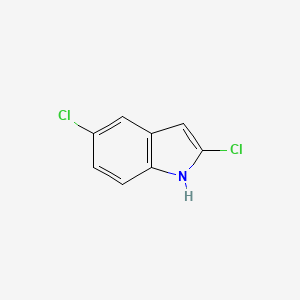

![(3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B11905686.png)
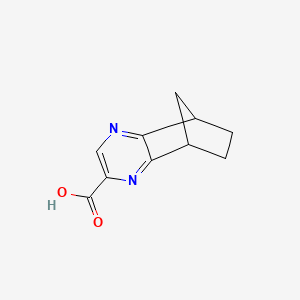
![4-Ethoxy-2-ethylbenzo[d]oxazole](/img/structure/B11905700.png)

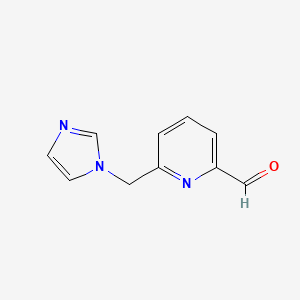

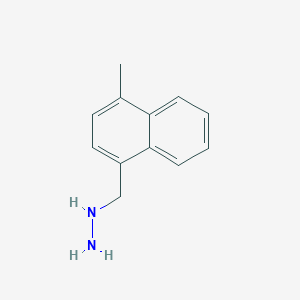
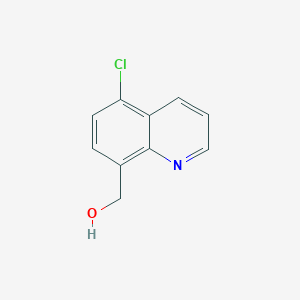
![3-(Furo[3,2-c]pyridin-2-yl)propanoic acid](/img/structure/B11905746.png)
![(S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine](/img/structure/B11905762.png)


